8-Bromooctyl 8-bromooctanoate
CAS No.: 819883-35-7
Cat. No.: VC16807852
Molecular Formula: C16H30Br2O2
Molecular Weight: 414.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819883-35-7 |
|---|---|
| Molecular Formula | C16H30Br2O2 |
| Molecular Weight | 414.2 g/mol |
| IUPAC Name | 8-bromooctyl 8-bromooctanoate |
| Standard InChI | InChI=1S/C16H30Br2O2/c17-13-9-5-1-2-7-11-15-20-16(19)12-8-4-3-6-10-14-18/h1-15H2 |
| Standard InChI Key | HOPHAQBHTOMBPG-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCCBr)CCCOC(=O)CCCCCCCBr |
Introduction
Structural and Chemical Identity of 8-Bromooctyl 8-Bromooctanoate
8-Bromooctyl 8-bromooctanoate is a diester derivative featuring bromine atoms at the terminal positions of both the acyl and alkyl chains. Structurally, it consists of 8-bromooctanoic acid esterified with 8-bromooctanol. The compound’s systematic IUPAC name is octyl 8-bromooctanoate, with bromine substituents at the eighth carbon of both the carboxylic acid and alcohol components. Its molecular formula is , yielding a molecular weight of 412.21 g/mol.
The presence of two bromine atoms confers unique reactivity, making it a candidate for further functionalization in cross-coupling reactions or polymerization processes. Unlike its mono-brominated analogs, such as ethyl 8-bromooctanoate , this compound’s symmetrical structure may enhance its utility in creating branched polymers or dendrimers.
Synthesis Pathways and Optimization Strategies
While no direct synthesis of 8-bromooctyl 8-bromooctanoate has been reported, its preparation can be inferred from established methods for related brominated esters. The following three-step pathway, adapted from the synthesis of ethyl 8-bromooctanoate , provides a plausible route:
Step 1: Synthesis of 8-Bromooctanoic Acid
The initial step involves generating 8-bromooctanoic acid, a precursor common to both ethyl and octyl esters. As demonstrated in the patent CN113087623A , this is achieved through:
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Substitution Reaction: 1,6-Dibromohexane reacts with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form diethyl 2-(6-bromohexyl)malonate.
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Ester Hydrolysis and Decarboxylation: The malonate intermediate undergoes hydrolysis with a strong base (e.g., sodium hydroxide) followed by thermal decarboxylation to yield 8-bromooctanoic acid .
Key Parameters:
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Temperature: Hydrolysis at 25–50°C and decarboxylation at 105–135°C .
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Yield: ~73% for 8-bromooctanoic acid in optimized conditions .
Step 3: Esterification of 8-Bromooctanoic Acid with 8-Bromooctanol
The final step involves acid-catalyzed esterification:
Reaction Conditions:
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Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid .
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Molar Ratio: Acid catalyst at 1:40–100 relative to the carboxylic acid .
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Solvent: Excess 8-bromooctanol may serve as both reactant and solvent.
Expected Challenges:
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Steric hindrance from the bulky octyl group may reduce reaction rates compared to ethyl esterification.
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Purification may require fractional distillation or column chromatography due to high molecular weight.
Physicochemical Properties and Analytical Data
While experimental data for 8-bromooctyl 8-bromooctanoate are unavailable, properties can be extrapolated from structurally similar compounds:
Spectroscopic Characteristics:
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H NMR: Expected signals include triplet peaks for terminal bromomethyl groups ( 3.4–3.5 ppm) and multiplet resonances for methylene chains ( 1.2–1.8 ppm) .
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IR Spectroscopy: Strong absorption bands at ~1740 cm (ester C=O) and 650 cm (C-Br stretch).
Future Research Directions
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Synthetic Optimization: Screening catalysts (e.g., enzymatic or ionic liquids) to improve esterification yields.
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Application Testing: Evaluating performance in drug delivery systems or polymer matrices.
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Toxicological Studies: Assessing ecotoxicology and occupational exposure limits.
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